The compound is primarily sourced from chemical suppliers and research laboratories, where it is utilized for various synthetic applications. It falls under the category of chiral auxiliaries, which are crucial in asymmetric synthesis processes. The compound is also known by other names, including (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone and (5R/S)-5-benzyl-2,2,3-trimethyl-4-imidazolidinone hydrochloride .
The synthesis of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one can be achieved through several methods:
The synthesis often requires specific conditions such as temperature control and the use of catalysts to achieve high yields and selectivity .
The compound's stereochemistry plays a critical role in its function as a chiral auxiliary in asymmetric synthesis .
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one participates in several chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one primarily revolves around its role as a chiral auxiliary:
This mechanism allows for enhanced selectivity in producing desired stereoisomers in various synthetic pathways .
The physical and chemical properties of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one are crucial for its application:
Property | Value |
---|---|
Molecular Weight | 218.29 g/mol |
Boiling Point | Approximately 351 °C |
Density | 1.044 g/cm³ |
pKa | 5.65 |
Optical Activity | [α]20/D -67° |
The compound is typically stored at low temperatures (2–8 °C) protected from light to maintain stability .
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one has diverse applications in scientific research:
The systematic IUPAC name for this compound is (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, precisely defining its stereochemistry, substituents, and core heterocyclic structure. The benzyl group at position 5 and three methyl groups at positions 2, 2, and 3 are explicitly specified, with the "(5S)" prefix indicating the absolute configuration at the stereogenic carbon. This molecule is predominantly commercialized and utilized as its monohydrochloride salt (CAS 278173-23-2), with the hydrochloride enhancing stability and crystallinity [3] [6].
Table 1: Standard Nomenclature and Common Synonyms [3] [6]
Nomenclature Type | Designation |
---|---|
IUPAC Name | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one |
Systematic Name | (5S)-2,2,3-Trimethyl-5-(phenylmethyl)-4-imidazolidinone |
Alternative Chemical Name | (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride |
Common Laboratory Designation | MacMillan's First-Generation Imidazolidinone Catalyst Hydrochloride |
Pharmaceutical Identifier | UNII 785PBY3X4M |
Synonyms proliferate across commercial and research contexts, often emphasizing stereochemistry or functional roles: "(5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone", "MacMillan's Imidazolidinone Catalyst (First Generation)", and "4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, (5S)-monohydrochloride". The recurring "(5S)" descriptor underscores the enantiopure nature critical to its catalytic function, distinguishing it from its enantiomeric counterpart (5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (CAS 132278-63-8) [7] [8] [10].
The free base exhibits the molecular formula C₁₃H₁₈N₂O (molecular weight 218.30 g/mol), while the pharmacologically relevant monohydrochloride salt has the formula C₁₃H₁₉ClN₂O (molecular weight 254.76 g/mol) [3] [6]. The defining (S)-configuration at the C5 stereocenter creates a chiral environment essential for enantioselective induction. This configuration is experimentally verified through specific optical rotation measurements: [α]²⁰/D = -67° (c = 1, H₂O), confirming the levorotatory character of the S-enantiomer in its hydrochloride form. The magnitude and sign of this rotation provide a critical fingerprint for enantiopurity assessment [6].
Table 2: Molecular and Stereochemical Properties of Free Base vs. Hydrochloride Salt [3] [6]
Property | Free Base | Monohydrochloride Salt |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O | C₁₃H₁₉ClN₂O |
Molecular Weight | 218.30 g/mol | 254.76 g/mol |
Stereochemical Descriptor | (5S) | (5S) |
Optical Rotation | Not reported | [α]²⁰/D = -67° (c = 1, H₂O) |
Enantiomeric Counterpart | (5R)-enantiomer (CAS 132278-63-8) | (5R)-(+)-enantiomer hydrochloride (CAS 323196-43-6), [α]²⁰/D = +67° |
Structural characterization extends to spectroscopic and computational parameters. The SMILES notation "CN1C(=O)C@HNC1(C)C" explicitly encodes connectivity and stereochemistry, while the InChIKey "YIYFEXGDFJLJGM-MERQFXBCSA-N" provides a unique digital identifier. Computational analysis predicts topological polar surface area (TPSA) of 32.34 Ų and a LogP value of 1.82, indicating moderate lipophilicity compatible with diverse organic media [3] [6]. X-ray crystallography confirms the trans-configured imidazolidinone ring with the benzyl substituent occupying an equatorial position, creating a well-defined chiral pocket for substrate binding .
The compound's definitive chemical identifier is CAS Registry Number 278173-23-2 for the (5S)-monohydrochloride salt. The free base (S)-enantiomer is registered under CAS 132278-63-8, while the opposite enantiomer, (5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, carries CAS 323196-43-6 [3] [6]. Regulatory classifications emphasize its research-exclusive status, governed by intellectual property protections including U.S. Patent 6,369,243 and related patents covering synthetic applications. Material Safety Data Sheets classify it as a Water Hazard Class 3 (WGK 3) substance under German environmental regulations, indicating elevated aquatic toxicity potential [3].
Commercial availability specifies "For research purposes only. Not for human or diagnostic use." Handling requires standard laboratory precautions (gloves, eye protection, N95 masks) due to irritant properties (H315, H319, H335 hazard codes). Specialized shipping protocols apply as a Class 6.1 (Toxic) or Class 9 (Miscellaneous) hazardous material, with associated fees reflecting handling complexity. Excepted Quantity shipments (≤1g for Packing Group I/II; ≤25g otherwise) may circumvent hazardous material fees, though standard ground shipping requires Limited Quantity classification [3].
The imidazolidinone scaffold emerged from foundational work on chiral auxiliaries in the late 20th century. A seminal 1990 Journal of the Chemical Society, Chemical Communication paper documented its efficacy as a chiral auxiliary for asymmetric reductions. Researchers achieved 90-100% diastereoselectivity in NaBH₄ or hydrosilylation reductions of α-oxo amides derived from phenylglyoxylic acid, leveraging the rigid chiral environment of the imidazolidinone to control hydride delivery [2]. This auxiliary approach represented a strategic alternative to stoichiometric chiral reagents, though it still required stoichiometric quantities of the enantiopure director.
The compound's transformative impact materialized through Professor David W. C. MacMillan's pioneering organocatalysis research in the early 2000s. Recognizing the imidazolidinone's potential as a catalytic scaffold, MacMillan redesigned it into a catalytically active motif capable of enantioselective iminium ion and enamine activation. This innovation led to the first highly enantioselective organocatalytic Diels-Alder reaction, a breakthrough published alongside its application to 1,3-dipolar cycloadditions [7]. These reactions achieved unprecedented enantiomeric excesses without transition metals, fundamentally expanding synthetic methodology.
Table 3: Key Historical Milestones in Development and Application [2] [7]
Year | Development | Significance |
---|---|---|
1990 | Diastereoselective reduction of α-oxo amides using imidazolidinone as chiral auxiliary | Demonstrated 90-100% diastereoselectivity in carbonyl reductions, establishing scaffold's stereocontrolling ability |
Early 2000s | Redesign as organocatalyst for Diels-Alder reactions | Enabled first highly enantioselective organocatalytic [4+2] cycloadditions via iminium ion activation |
Early 2000s | Application to 1,3-dipolar cycloadditions | Expanded catalytic scope to nitrone and azomethine ylide reactions with >90% ee |
Early 2000s | Development of pyrrole alkylation methodology | Provided direct enantioselective access to biologically relevant pyrrolidine derivatives |
2000 | U.S. Patent 6,369,243 granted | Protected intellectual property for imidazolidinone-catalyzed asymmetric reactions |
Patent protection (U.S. Patent 6,369,243) secured the compound's application scope, covering its use in catalyzing asymmetric Diels-Alder reactions, 1,3-dipolar additions, and pyrrole alkylations with high enantiomeric excess [7]. This patent portfolio cemented the molecule's commercial identity as "MacMillan's First-Generation Imidazolidinone Catalyst", now distributed globally under catalog numbers like Aldrich 569763 and Chemscene CS-0023191 [3]. The catalyst's structural advantages—modular synthesis, air stability, and predictable stereodifferentiation—accelerited adoption across academia and industry.
The transition from stoichiometric auxiliary to catalytic enantioselective director marked a conceptual revolution. Where earlier applications consumed the chiral controller, MacMillan's catalytic cycle regenerated the active iminium species after each turnover, enabling typical loadings of 5-20 mol%. This efficiency, combined with operational simplicity (moisture tolerance, minimal purification needs), established organocatalysis as complementary to enzymatic and metal-catalyzed methods. The molecule's enduring relevance stems from this dual heritage: rigorous stereochemical foundation from auxiliary chemistry merged with catalytic versatility enabling sustainable asymmetric synthesis [2] [7].
Table 4: Key Applications in Asymmetric Synthesis [2] [7]
Reaction Class | Representative Transformation | Performance |
---|---|---|
Diels-Alder Cycloadditions | [4+2] cycloadditions of α,β-unsaturated aldehydes | High enantioselectivity (typically >90% ee), broad diene scope |
1,3-Dipolar Cycloadditions | Reactions of nitrones, azomethine ylides | Excellent diastereo- and enantiocontrol, versatile heterocycle synthesis |
Pyrrole Alkylations | Friedel-Crafts reactions on pyrroles | Regioselective α-functionalization with >85% ee |
Asymmetric Reductions (Stoichiometric Auxiliary Mode) | Hydride reduction of α-keto amides | 90-100% diastereoselectivity |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3